molecular formula C15H11N3O4S2 B2436452 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865182-10-1

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2436452
CAS No.: 865182-10-1
M. Wt: 361.39
InChI Key: DRUFWINMNLRXMO-ICFOKQHNSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a prop-2-yn-1-yl group, a sulfamoyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a furan-2-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The prop-2-yn-1-yl group could introduce alkyne functionality, the sulfamoyl group could introduce sulfur and nitrogen atoms, the benzo[d]thiazol-2(3H)-ylidene group could introduce a heterocyclic ring system, and the furan-2-carboxamide group could introduce a furan ring and an amide group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the alkyne group in the prop-2-yn-1-yl group could undergo reactions such as oxidative alkyne–alkyne coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the alkyne, sulfamoyl, benzo[d]thiazol-2(3H)-ylidene, and furan-2-carboxamide groups could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in the synthesis of heterocyclic compounds, like benzo[e][1,3]benzothiazole and benzo[1,2-d:4,3-d′]bis[1,3]thiazole, through reactions such as nitration, bromination, formylation, and acylation. These synthesis processes are significant in developing new chemical entities with potential applications in various fields (Aleksandrov et al., 2017); (Aleksandrov et al., 2021).

Molecular and Electronic Characterization

  • Studies have been conducted on similar thiazole-based heterocyclic amides for their structural characterization using techniques like IR, NMR, and XRD. These studies are crucial for understanding the molecular and electronic structures, which can lead to potential applications in material science and drug development (Cakmak et al., 2022).

Antimicrobial Activity

  • Certain derivatives of the compound have shown antimicrobial activity. This aspect is particularly significant in the field of pharmacology and medicine, where developing new antimicrobial agents is a continuous requirement (Patel et al., 2015).

Potential in Cancer Research

  • Some studies have indicated that derivatives of this compound exhibit cytotoxic activities against cancer cell lines. This is a promising area of research, indicating potential applications in cancer therapy and drug development (Zaki et al., 2018).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new chemical entities, like thiazolo[5,4-f]quinoline, which are then subjected to various electrophilic substitution reactions. This shows the compound's versatility in synthesizing novel structures with potential applications in chemistry and pharmacology (Aleksandrov et al., 2019).

Environmental and Industrial Applications

  • The compound's derivatives have been explored for environmental applications, such as the removal of heavy metals from industrial wastes. This indicates its potential use in environmental science and industrial waste management (Zargoosh et al., 2015).

Antibacterial and Antiviral Research

  • There has been research on related compounds for their antibacterial and antiviral activities, suggesting potential applications in developing new treatments for infections and viral diseases (Srivastava et al., 1977).

Novel Pharmaceutical Applications

  • Research on its derivatives has shown promising results in creating new pharmaceuticals, especially as potential EGFR inhibitors in cancer treatment (Zhang et al., 2017).

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFWINMNLRXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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